Benzene;methane Benzene;methane
Brand Name: Vulcanchem
CAS No.: 160256-83-7
VCID: VC19120143
InChI: InChI=1S/C6H6.CH4/c1-2-4-6-5-3-1;/h1-6H;1H4
SMILES:
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol

Benzene;methane

CAS No.: 160256-83-7

Cat. No.: VC19120143

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Benzene;methane - 160256-83-7

Specification

CAS No. 160256-83-7
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
IUPAC Name benzene;methane
Standard InChI InChI=1S/C6H6.CH4/c1-2-4-6-5-3-1;/h1-6H;1H4
Standard InChI Key DJNWYFARZKDJEE-UHFFFAOYSA-N
Canonical SMILES C.C1=CC=CC=C1

Introduction

Structural and Chemical Properties of Benzene and Methane

Benzene: Aromaticity and Reactivity

Benzene’s hexagonal structure, with delocalized π-electrons, confers exceptional stability and unique reactivity. Its resonance energy of 152 kJ mol⁻¹ explains resistance to addition reactions, favoring electrophilic substitution . Key derivatives, such as toluene (methylbenzene), arise from substitutions at the benzene ring, often via Friedel-Crafts alkylation . For instance, benzyl chloride reacts with benzene in the presence of AlCl₃ to form diphenylmethane, a benzhydryl compound :

C₆H₅CH₂Cl+C₆H₆AlCl₃(C₆H₅)2CH₂+HCl\text{C₆H₅CH₂Cl} + \text{C₆H₆} \xrightarrow{\text{AlCl₃}} (\text{C₆H₅})₂\text{CH₂} + \text{HCl}

The methylene group in diphenylmethane exhibits mild acidity (pKₐ = 32.2), enabling deprotonation by strong bases like NaNH₂ to form carbanions for alkylation .

Methane: Stability and Bond Energy

Phase Equilibria in Benzene-Methane Systems

Experimental vapor-liquid equilibrium (VLE) data for methane-benzene mixtures reveal complex phase behavior under varying temperatures (188–348 K) and pressures (up to 13 MPa) . At 348 K and 9.6 MPa, methane’s mole fraction in the liquid phase reaches 0.165, while benzene’s vapor-phase concentration is 0.0386 . Below 279 K, solid-phase formation precludes liquid-vapor equilibrium, critical for natural gas processing where methane solubility in aromatics affects pipeline integrity .

Table 1: Phase Compositions for Methane (1) + Benzene (2) at 348.15 K

Pressure (MPa)x₁ (Liquid)y₂ (Vapor)
2.3370.0370.0494
4.4960.0790.0341
6.6910.1190.0325
9.6150.1650.0386

Catalytic Methylation of Benzene with Methane

Cobalt-loaded MFI zeolites (Co/MFI) catalyze the direct methylation of benzene with methane to toluene at 773 K, achieving optimal activity at Co/Al = 0.6 . Isotope labeling (¹³CH₄) confirms methane’s methyl group incorporation into toluene, disproving side reactions like hydrogenolysis . Lewis-acidic Co²⁺ sites, atomically dispersed on zeolite exchange sites, activate methane via σ-bond metathesis, while benzene adsorbs on Brønsted acid sites . The reaction proceeds as:

C₆H₆+CH₄Co/MFIC₆H₅CH₃+H₂\text{C₆H₆} + \text{CH₄} \xrightarrow{\text{Co/MFI}} \text{C₆H₅CH₃} + \text{H₂}

Despite thermodynamic challenges (ΔG° = +41.94 kJ mol⁻¹ at 773 K), kinetic control via continuous-flow systems enhances toluene selectivity .

Theoretical Pathways for Methane-to-Benzene Conversion

Density functional theory (DFT) studies identify unimolecular dehydrogenation as the dominant pathway for methane conversion to benzene in chemical vapor infiltration (CVI) . Initial steps involve methane dehydrogenation to CH₃·, followed by coupling to form C₂H₄, which undergoes cyclization to benzene via Diels-Alder intermediates . Rate constants, calculated using transition state theory (TST) with Wigner tunneling corrections, show Arrhenius pre-exponential factors of ~10¹⁴ cm³ mol⁻¹ s⁻¹ for key steps .

Industrial and Environmental Implications

Methane’s functionalization to benzene or toluene addresses both energy storage (converting gaseous methane to liquid aromatics) and pollution mitigation (utilizing flare gas) . Conversely, benzene’s environmental persistence necessitates stringent handling, as its solubility in liquid methane poses risks in low-temperature industrial processes .

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